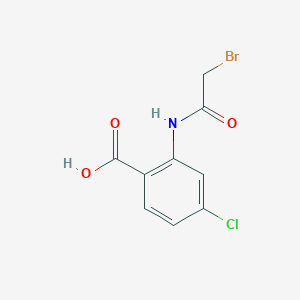

4-Chloro-2-(bromoacetamido)benzoic Acid

Description

Instead, extensive research exists on structurally related compounds, such as 4-chloro-2-(2-chlorophenoxy)acetamido)benzoic acid (CBA), 4-chloro-2-(1-naphthyloxyacetamido)benzoic acid (NBA), and 4-chloro-2-(2-(4-chloro-2-methylphenoxy)propanamido)benzoic acid (LBA). These analogs, derived from the parent drug flufenamic acid, are potent inhibitors of the TRPM4 ion channel, a calcium-activated non-selective cation channel implicated in cardiovascular diseases, cancer, and neurodegeneration .

This article focuses on comparing these analogs, emphasizing their structural variations, pharmacological profiles, and research applications.

Properties

Molecular Formula |

C9H7BrClNO3 |

|---|---|

Molecular Weight |

292.51 g/mol |

IUPAC Name |

2-[(2-bromoacetyl)amino]-4-chlorobenzoic acid |

InChI |

InChI=1S/C9H7BrClNO3/c10-4-8(13)12-7-3-5(11)1-2-6(7)9(14)15/h1-3H,4H2,(H,12,13)(H,14,15) |

InChI Key |

YQMKCIJOOQTZCP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)NC(=O)CBr)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The core structure of these compounds is a 4-chloro-2-substituted benzoic acid scaffold. Key differences lie in their acetamido side chains:

| Compound | Substituent on Acetamido Group | Key Structural Feature |

|---|---|---|

| CBA | 2-Chlorophenoxy | Chlorinated aromatic side chain |

| NBA | 1-Naphthyloxy | Bulky naphthalene ring |

| LBA | 4-Chloro-2-methylphenoxy-propanamido | Chlorinated methylphenoxy with propane linker |

| IBA | 3-Iodo-phenoxy (derivative of NBA) | Iodinated aromatic group for Cryo-EM studies |

Structural modifications influence lipophilicity, binding affinity, and species specificity. For instance, NBA’s naphthyloxy group enhances TRPM4 inhibition potency compared to CBA’s smaller chlorophenoxy group .

Pharmacological Profiles

2.2.1 Potency (IC50)

NBA’s superior potency is attributed to its naphthyloxy group, which likely improves hydrophobic interactions with TRPM4’s binding pocket . CBA, while less potent, exhibits remarkable selectivity, avoiding off-target effects on TRPM5, TRPM7, TRPV1, and voltage-gated channels .

2.2.2 Species Specificity

- NBA : Effective against both human and mouse TRPM4, making it suitable for cross-species studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.